3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide: is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, biology, and industry. This compound, in particular, has gained attention due to its potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with pyridin-3-ylmethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pH, and reaction time to optimize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.
Reduction: Formation of 3,4-diethoxy-N-(pyridin-3-ylmethyl)aniline.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry: 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an antioxidant and antibacterial agent. It has shown promising activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies .
Medicine: The compound’s potential biological activity extends to medicinal chemistry, where it is investigated for its role in drug discovery. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the plastic, rubber, and paper industries .
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
- 3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
- 3,4-diethoxy-N-ethyl-N-(pyridin-4-ylmethyl)benzamide
- 3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide
Comparison: Compared to its analogs, 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide exhibits unique properties due to the presence of ethoxy groups. These groups can influence the compound’s solubility, reactivity, and biological activity. The pyridin-3-ylmethyl moiety also contributes to its distinct interaction with biological targets, setting it apart from other benzamide derivatives.
Properties
IUPAC Name |
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-15-8-7-14(10-16(15)22-4-2)17(20)19-12-13-6-5-9-18-11-13/h5-11H,3-4,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJONDTFYEXGFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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